Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-

Medicinal Chemistry Physicochemical Properties Drug Design

This compound is a heteroaryl boronic acid that features a pyridine core substituted at the 2-position with bromine and at the 6-position with a thiazol-4-yl group. Its molecular formula is C₈H₆BBrN₂O₂S and it has a molecular weight of 284.93 g/mol.

Molecular Formula C8H6BBrN2O2S
Molecular Weight 284.93 g/mol
CAS No. 2225174-71-8
Cat. No. B12091066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-
CAS2225174-71-8
Molecular FormulaC8H6BBrN2O2S
Molecular Weight284.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=NC(=C1)Br)C2=CSC=N2)(O)O
InChIInChI=1S/C8H6BBrN2O2S/c10-8-2-5(9(13)14)1-6(12-8)7-3-15-4-11-7/h1-4,13-14H
InChIKeyRXQUCMOLKMODJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- (CAS 2225174-71-8): A Bifunctional Heteroaryl Building Block for Suzuki Coupling


This compound is a heteroaryl boronic acid that features a pyridine core substituted at the 2-position with bromine and at the 6-position with a thiazol-4-yl group. Its molecular formula is C₈H₆BBrN₂O₂S and it has a molecular weight of 284.93 g/mol [1]. The presence of both a boronic acid group and an aryl bromide within the same scaffold makes it a strategically differentiated bifunctional building block for iterative Suzuki-Miyaura cross-coupling sequences . Its calculated topological polar surface area (TPSA) is 94.5 Ų, with 2 hydrogen bond donors and 5 acceptors [1].

Why 2-Bromo-6-(thiazol-4-yl)pyridine-4-boronic Acid Cannot Be Replaced by Generic Heteroaryl Boronic Acids


Generic substitution with other heteroaryl boronic acids or even its close regioisomer, 2-bromo-6-(thiazol-2-yl)pyridine-4-boronic acid (CAS 2225175-94-8), is inadvisable without thorough validation. While the computed physicochemical properties (e.g., TPSA of 94.5 Ų, LogP) are identical, the different point of attachment of the thiazole ring (4-yl vs. 2-yl) alters the nitrogen's spatial orientation and electronic character . This positional isomerism can significantly impact binding affinity in kinase inhibitor programs and the regioselectivity of subsequent Suzuki couplings on the bromo substituent, directly affecting the final compound's biological activity and synthesis yield [1].

Quantitative Differentiation Evidence for Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-


Regioisomeric Impact on Topological Polar Surface Area (TPSA) is Negligible

A direct comparison of computed properties between the target compound (thiazol-4-yl) and its closest regioisomer, 2-bromo-6-(thiazol-2-yl)pyridine-4-boronic acid, shows no quantifiable difference in key physicochemical descriptors relevant to oral bioavailability. Both compounds have a TPSA of 94.5 Ų [1][2]. This indicates that for properties governed by these simple descriptors, the isomer cannot be selected on this basis.

Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Purity and Procurement: A 98% Baseline Standard

A key procurement consideration is the available purity specification. The target compound is commercially available with a standard purity of 98% (HPLC) from multiple vendors . This is directly comparable to its thiazol-2-yl isomer, which is also offered at 98% purity . For users where synthetic yield or final Active Pharmaceutical Ingredient (API) purity is critical, this parity in commercial quality means the choice is not driven by supplier purity differences but by the compound's intrinsic reactivity.

Chemical Sourcing Purity Control Procurement

Bifunctional Reactivity Advantage: Iterative C–C Bond Formation

Unlike simple monofunctional boronic acids like phenylboronic acid, this compound's unique value proposition is its bifunctional nature, containing both a boronic acid (nucleophilic) and an aryl bromide (electrophilic) [1]. This allows for sequential and orthogonal Suzuki couplings. While specific yield data for this exact compound is absent from public literature, it is a well-established class-level inference that such bifunctional heteroaryl scaffolds enable more convergent and shorter synthetic routes compared to using two separate monofunctional building blocks, which typically requires additional protection/deprotection steps and is associated with cumulative yield losses.

Organic Synthesis Suzuki Coupling Building Block

Proven Application Scenarios for Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]- Based on Comparative Evidence


Iterative Suzuki Coupling for Kinase Inhibitor Diversification

As established in Section 3, the compound's bifunctional nature is its key differentiator. It is ideally suited for medicinal chemistry programs focused on thiazolopyridine-based kinase inhibitors (e.g., IRAK4, BTK) where a common core is sequentially decorated with different aryl groups via two orthogonal Suzuki couplings. The 4-thiazolyl isomer provides a specific geometry that may be critical for hinge-binding interactions, a hypothesis supported by the prevalence of this motif in kinase inhibitor patents [1] and the distinct spatial orientation it provides compared to a 2-thiazolyl analog.

Synthesis of Thiopeptide Antibiotic Analogues

The thiazolyl-pyridine core is a known structural subunit of thiopeptide antibiotics such as micrococcinate and saramycetate esters. The target compound's bromo and boronic acid groups offer two points of diversification for the rapid generation of analogues. As a class-level inference from synthetic methodology studies, this scaffold can streamline the preparation of 4-pyridinyl- and 4-thiazolyl-2-ketothiazole libraries for structure-activity relationship (SAR) studies [2].

Material Science: Synthesis of Nitrogen-Rich Ligands

The identical TPSA but unique geometry between the 4-thiazolyl and 2-thiazolyl isomers (Section 3) implies that the target compound can be selected for synthesizing metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) where precise spatial arrangement of nitrogen donor atoms is required for metal chelation. The bromo substituent provides a further vector for post-synthetic modification, a feature absent in simpler pyridine boronic acids.

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